molecular formula C10H10N2O2 B112935 (S)-3-Amino-3-(4-cyanophenyl)propanoic acid CAS No. 718596-77-1

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid

Cat. No.: B112935
CAS No.: 718596-77-1
M. Wt: 190.2 g/mol
InChI Key: JFPLLJRLBHIJPS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H10N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-cyanobenzaldehyde with a chiral amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a suitable carboxylic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Cyanophenyl)propionic acid
  • 4-Cyanobenzylamine
  • 4-Aminobenzonitrile

Uniqueness

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is unique due to its chiral nature and the presence of both an amino and a nitrile group

Properties

IUPAC Name

(3S)-3-amino-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPLLJRLBHIJPS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363443
Record name (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718596-77-1
Record name (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Reactant of Route 2
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Reactant of Route 3
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Reactant of Route 5
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Reactant of Route 6
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.